molecular formula C13H9NO B6326568 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile CAS No. 154848-42-7

2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B6326568
CAS No.: 154848-42-7
M. Wt: 195.22 g/mol
InChI Key: WLZIWTOPZLSKRY-UHFFFAOYSA-N
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Description

2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile (CAS: 154848-42-7) is a biphenyl derivative featuring a hydroxyl (-OH) group at the 2'-position and a nitrile (-CN) group at the 3-position. Its molecular formula is C₁₃H₉NO (MW: 195.22 g/mol), and it is commercially available with a purity of 95% . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name

3-(2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZIWTOPZLSKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602418
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154848-42-7
Record name 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

A validated protocol involves reacting 3-cyanophenylboronic acid with 2-bromophenol in the presence of a palladium catalyst. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 80°C, 12 hours

Under these conditions, the biphenyl core forms with a yield of 72% . Protecting the phenolic hydroxyl group as a methoxy ether (e.g., using 2-bromoanisole ) improves coupling efficiency by reducing steric hindrance, yielding 85% of the protected intermediate. Subsequent demethylation with BBr₃ in dichloromethane restores the hydroxyl group, achieving a final yield of 78% for this compound.

Table 1: Suzuki-Miyaura Coupling Optimization

Boronic AcidAryl HalideCatalystYield (%)
3-Cyanophenylboronic2-BromophenolPd(PPh₃)₄72
3-Cyanophenylboronic2-BromoanisolePd(PPh₃)₄85
4-Cyanophenylboronic3-BromophenolPdCl₂(dppf)68

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), forming a Pd(II) complex. Transmetalation with the boronic acid generates a biaryl-Pd(II) intermediate, which undergoes reductive elimination to yield the biphenyl product. The nitrile group remains inert under these conditions, ensuring its retention in the final product.

Nickel-Catalyzed Reductive Cyanation

This method introduces the nitrile group post-coupling via a nickel-mediated reaction with cyanogen bromide (BrCN), ideal for substrates containing aryl halides.

Substrate Preparation

A biphenyl intermediate with a bromide at the 3-position, such as 3-bromo-2'-hydroxybiphenyl , is synthesized via Suzuki coupling of 2-hydroxyphenylboronic acid and 1,3-dibromobenzene . This intermediate is then subjected to cyanation.

Catalytic System and Mechanism

The optimized conditions employ:

  • Catalyst : NiCl₂·1,10-phenanthroline (10 mol%)

  • Reductant : Mn powder (2 equiv)

  • Additive : Zn (1 equiv)

  • Solvent : Dioxane, 100°C, 12 hours

This system achieves 82% yield of this compound. The mechanism involves single-electron transfer from Mn to Ni(II), generating a Ni(I) species that cleaves the C–Br bond. Cyanide transfer from BrCN then furnishes the nitrile product.

Table 2: Nickel-Catalyzed Cyanation Scope

Aryl HalideProductYield (%)
3-Bromo-2'-hydroxybiphenyl2'-Hydroxy-3-cyanobiphenyl82
4-Bromo-2'-methoxybiphenyl2'-Methoxy-4-cyanobiphenyl76

Lewis Acid-Promoted Directed Cyanation

Direct cyanation of preformed biphenyls leverages the hydroxyl group as a directing group to control regioselectivity.

Regioselectivity and Reaction Scope

Treating 2'-hydroxybiphenyl with trimethylsilyl cyanide (TMSCN) and AlCl₃ in dichloromethane installs the nitrile group para to the hydroxyl group. However, for 3-position selectivity, a meta -directing group or steric control is required. Modified conditions using FeCl₃ and TMSCN at 0°C shift selectivity to the 3-position, yielding 65% of the target compound.

Table 3: Directed Cyanation Outcomes

SubstrateLewis AcidNitrile PositionYield (%)
2'-HydroxybiphenylAlCl₃Para58
2'-HydroxybiphenylFeCl₃Meta65

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Suzuki-MiyauraHigh functional group toleranceRequires protecting groups72–85
Ni-Catalyzed CyanationDirect use of aryl halidesRequires pre-functionalized substrate76–82
Directed CyanationNo pre-coupling neededLower regioselectivity58–65

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile exhibits significant anticancer properties. Studies have shown that derivatives of biphenyl compounds can inhibit the proliferation of cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain biphenyl derivatives demonstrate selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. A systematic review in Pharmaceutical Research discussed the structure-activity relationship (SAR) of biphenyl derivatives and their efficacy against microbial strains .

Polymer Additives

In materials science, this compound is explored as an additive in polymer formulations. Its hydroxyl group can enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating such compounds into polymer matrices can improve their resistance to degradation under thermal stress .

Liquid Crystals

This compound is also being investigated for its potential use in liquid crystal displays (LCDs). The unique structural features of biphenyl compounds allow them to exhibit liquid crystalline properties, which are essential for the development of advanced display technologies. Research has indicated that these materials can be tailored for specific optical properties, enhancing display performance .

Pollution Control

The compound's chemical structure allows it to interact with pollutants in various environmental contexts. Studies have shown that biphenyl derivatives can be used in the remediation of contaminated sites by facilitating the degradation of persistent organic pollutants (POPs). This application is particularly relevant in bioremediation strategies aimed at reducing environmental toxicity .

Sensor Development

Recent advancements have explored the use of this compound in developing sensors for detecting environmental toxins. Its ability to undergo specific chemical reactions makes it suitable for creating sensitive detection mechanisms for hazardous substances in air and water quality monitoring .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal ChemistryDemonstrated selective cytotoxicity against cancer cell lines .
Antimicrobial PropertiesPharmaceutical ResearchInhibitory effects on various bacterial and fungal strains .
Polymer AdditivesMaterials Science JournalEnhanced thermal stability and mechanical properties in polymers .
Liquid CrystalsJournal of Display TechnologyTailored optical properties for improved display performance .
Pollution ControlEnvironmental Science & TechnologyFacilitated degradation of persistent organic pollutants .
Sensor DevelopmentSensors JournalDeveloped sensitive detection mechanisms for environmental toxins .

Mechanism of Action

The mechanism of action of 2’-Hydroxy[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and carbonitrile groups play crucial roles in these interactions by forming hydrogen bonds or participating in other non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (2'), -CN (3) C₁₃H₉NO 195.22 Intermediate in drug synthesis; hazardous (H315, H319, H335)
4'-Hydroxy[1,1'-biphenyl]-3-carbonitrile -OH (4'), -CN (3) C₁₃H₉NO 195.22 Positional isomer; used in Suzuki coupling reactions for OLED materials
3'-((1-Hydroxy-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)oxy)-[1,1'-biphenyl]-3-carbonitrile -CN (3), pyrimidinyl-oxy (3') C₁₈H₁₃N₃O₄ 334.08 HIV reverse transcriptase inhibitor; confirmed by HRMS and NMR
6-(Bromomethyl)[1,1'-biphenyl]-3-carbonitrile -CN (3), -CH₂Br (6) C₁₄H₁₀BrN 290.15 Reactive intermediate for cross-coupling; synthesized via NBS bromination (68% yield)
3',5-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3-carbonitrile (mCBP-CN) -CN (3), carbazole (3',5') C₃₃H₂₀N₃ 458.54 Host material for blue TADF OLEDs; balances efficiency and device stability
2-Nitro[1,1'-biphenyl]-4-carbonitrile -CN (4), -NO₂ (2') C₁₃H₈N₂O₂ 224.21 Electron-withdrawing nitro group enhances reactivity in electrophilic substitutions

Biological Activity

2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile (CAS No. 154848-42-7) is an organic compound that belongs to the biphenyl derivatives family. Its unique structure, characterized by a hydroxyl group and a nitrile group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9NOC_{13}H_{9}NO. The compound features:

  • A hydroxyl group (-OH) at the 2' position.
  • A nitrile group (-C≡N) at the 3 position.
  • A biphenyl backbone that enhances its chemical stability and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group can participate in hydrogen bonding with proteins or enzymes, potentially influencing their activity. The nitrile group may act as an electron-withdrawing moiety, modulating the compound's reactivity and enhancing its interaction with nucleophilic sites on biomolecules.

Antitumor Activity

Research has indicated that biphenyl derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by:

  • Inducing DNA damage : Compounds similar to this compound have been reported to cause DNA double-strand breaks.
  • Cell cycle arrest : These compounds can trigger G2/M phase cell cycle arrest, preventing cancer cells from proliferating.
  • Modulating apoptosis-related gene expression : Alterations in the expression levels of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) genes have been observed in treated cells .

Enzyme Inhibition

Biphenyl derivatives are also explored for their potential as enzyme inhibitors. The structural features of this compound may enable it to inhibit specific enzymes involved in metabolic pathways or disease processes.

Case Studies

Several studies have investigated the biological effects of biphenyl derivatives:

  • Antiglioblastoma Activity : A study demonstrated that certain biphenyl compounds induced significant cytotoxic effects against glioblastoma cell lines through mechanisms involving apoptosis and cell cycle modulation .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines, revealing a pronounced antiproliferative effect across multiple types .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other similar compounds, a comparison table is presented below:

CompoundAntitumor ActivityEnzyme InhibitionMechanism of Action
This compoundModeratePotentialInduces apoptosis; DNA damage
3-Hydroxy-[1,1'-biphenyl]-4-carbonitrileHighConfirmedCell cycle arrest; pro-apoptotic gene modulation
4-Hydroxy-3-nitrobenzonitrileLowNot investigatedLimited interaction with biological targets

Q & A

Q. What are the recommended synthetic routes for preparing 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile, and how are reaction conditions optimized?

The synthesis of biphenyl carbonitriles often involves Suzuki-Miyaura coupling for biphenyl scaffold assembly, followed by functionalization. For example, brominated intermediates (e.g., 6-(bromomethyl)-[1,1'-biphenyl]-3-carbonitrile) can be synthesized via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ at 80°C . Hydroxylation at the 2'-position may involve nucleophilic substitution or hydroxyl-protection strategies. Solvent choice (e.g., DMF or ethanol/water mixtures) and temperature control are critical for yield optimization .

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR in DMSO-d₆ or CD₃OD resolve substituent-specific chemical shifts (e.g., hydroxyl protons at δ ~9–10 ppm, nitrile carbons at ~115–120 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., C₁₃H₉NO; calculated [M+H]⁺ = 196.0763, observed = 196.0765) .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>98%) .

Q. What are the key reactivity patterns of this compound in organic transformations?

  • Cyclization : Under photochemical conditions, intermediates like 2'-bromo-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile undergo intramolecular electron transfer to form dibenzofurans .
  • Substitution : The hydroxyl group can be alkylated or acylated, while the nitrile group participates in nucleophilic additions (e.g., Grignard reactions) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) studies on analogous biphenyl carbonitriles reveal twisted aryl ring geometries (dihedral angles ~30–45°), which influence conjugation and redox potentials. Theoretical bond dissociation energies (BDEs) for hydroxyl groups correlate with experimental oxidative stability .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 34–70% for cyclohexene derivatives) arise from competing intra- vs. intermolecular reaction pathways. Kinetic studies using UPLC/MS and time-resolved NMR can differentiate dominant mechanisms (e.g., radical vs. polar pathways) .

Q. How does the hydroxyl group’s position (2' vs. 4') affect the compound’s photophysical and biological properties?

Comparative studies on 4'-hydroxy isomers show redshifted UV-vis absorption (λmax ~280→320 nm) due to extended conjugation, whereas 2'-hydroxy derivatives exhibit stronger hydrogen-bonding interactions, enhancing solubility and enzyme-binding affinity .

Q. What methodologies quantify the compound’s interaction with biological targets (e.g., enzymes)?

  • Biological Assays : Fluorescence polarization or surface plasmon resonance (SPR) measure binding affinities (e.g., Kd values) to targets like HIV RNase H .
  • Molecular Docking : Simulations using AutoDock Vina predict binding poses and key residues (e.g., His539 in RNase H) .

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